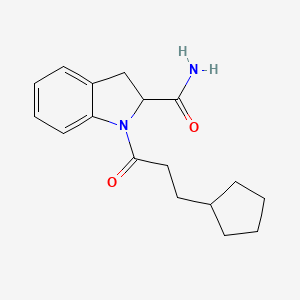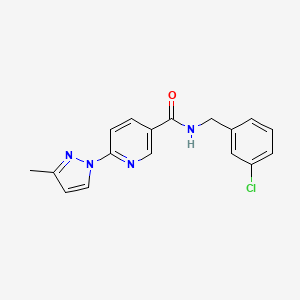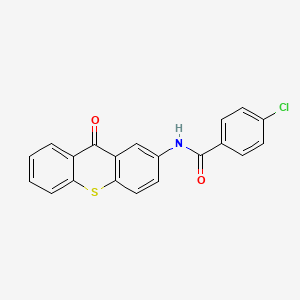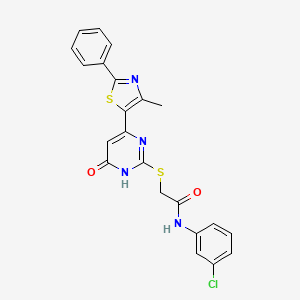
1-(3-环戊基丙酰基)吲哚啉-2-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of indole derivatives, including 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide, has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the carboxamide moiety at positions 2 and 3 has led to the activity of these compounds tend to inhibit various enzymes and proteins .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .科学研究应用
- 化合物 9a 和 15: 对 M. tb 无活性,但对 GBM 细胞具有强烈的细胞毒性和抗增殖活性 .
抗结核活性
抗肿瘤活性
植物激素类似物
总之,1-(3-环戊基丙酰基)吲哚啉-2-羧酰胺 (AGHI) 在抗结核、抗肿瘤和植物生物学研究中具有潜力。 其独特的结构有待在多个领域进一步研究 . 如果你需要更多细节或有任何其他疑问,请随时提问! 😊
作用机制
Target of Action
The primary target of 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide, also known as AGHI, is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target can lead to the inhibition of the growth of Mycobacterium tuberculosis .
Mode of Action
The carboxamide moiety in indole derivatives, such as 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide, forms hydrogen bonds with a variety of enzymes and proteins, which often results in the inhibition of their activity . When docked into the MmpL3 active site, the compound adopts a binding profile similar to the indoleamide ligand ICA38 .
Biochemical Pathways
The compound’s interaction with MmpL3 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption can lead to the inhibition of the growth of the bacteria
Result of Action
The compound exhibits potent antitubercular activity, with a minimum inhibitory concentration (MIC) of 0.32 μM against the drug-sensitive Mycobacterium tuberculosis H37Rv strain . It also shows high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .
未来方向
The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
生化分析
Biochemical Properties
The carboxamide moiety in 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide allows it to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity
Cellular Effects
The cellular effects of 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide are not yet fully understood. Indole derivatives have been shown to have a wide range of biological properties, suggesting that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide is not yet fully understood. It is known that the carboxamide moiety in indole derivatives can form hydrogen bonds with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
属性
IUPAC Name |
1-(3-cyclopentylpropanoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c18-17(21)15-11-13-7-3-4-8-14(13)19(15)16(20)10-9-12-5-1-2-6-12/h3-4,7-8,12,15H,1-2,5-6,9-11H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPCJOYPFXVPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)


![1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2425769.png)




![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425779.png)
![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole](/img/structure/B2425780.png)
![4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2425783.png)

